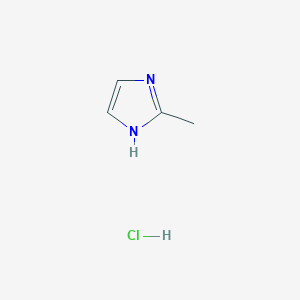
2-Methylimidazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylimidazole hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C4H7ClN2 and its molecular weight is 118.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmaceutical Applications
1.1. Antibiotic Production
2-Methylimidazole hydrochloride serves as a precursor in the synthesis of nitroimidazole antibiotics, which are effective against anaerobic bacteria and protozoan infections. Notable antibiotics derived from this compound include:
- Metronidazole
- Tinidazole
- Secnidazole
These antibiotics are widely used in treating infections such as trichomoniasis and bacterial vaginosis .
1.2. Cancer Research
Research has indicated that 2-methylimidazole can induce tumor formation in laboratory animals, specifically thyroid and liver tumors in rats and mice . This property has led to investigations into its potential role in cancer research, where it may be used to understand tumorigenesis mechanisms.
Material Science Applications
2.1. Curing Agent for Epoxy Resins
This compound is utilized as a curing agent and accelerator for epoxy resins. Its ability to enhance the thermal properties of cured products makes it valuable in industries requiring durable materials, such as electronics and construction .
| Application | Description |
|---|---|
| Curing Agent | Enhances thermal stability of epoxy resins |
| Accelerator | Speeds up the curing process in resin formulations |
2.2. Polymerization Catalyst
In polymer chemistry, this compound functions as a catalyst for the polymerization of various monomers, leading to the development of advanced materials with specific properties tailored for applications in coatings and adhesives .
Analytical Chemistry Applications
3.1. Detection of Carcinogenic Compounds
The compound has been employed in analytical methods to detect harmful substances such as 4-methylimidazole during the production of caramel colorings in food products. Advanced techniques like capillary electrophoresis have been developed to separate and quantify these compounds efficiently .
| Analytical Method | Target Compound | Detection Limit |
|---|---|---|
| Capillary Electrophoresis | 2-Methylimidazole | 0.22 mg/L |
| Gas Chromatography | 4-Methylimidazole | 0.16 mg/L |
Case Study 1: Carcinogenicity Studies
A two-year study on F344/N rats revealed that exposure to varying concentrations of 2-methylimidazole resulted in significant increases in thyroid follicular-cell adenomas and carcinomas, highlighting its potential carcinogenic effects . This data is crucial for regulatory assessments regarding its safe use.
Case Study 2: Epoxy Resin Development
In an industrial application, researchers developed a new epoxy resin formulation utilizing 2-methylimidazole as a curing agent, resulting in materials with enhanced mechanical properties and thermal resistance compared to traditional formulations .
Safety Considerations
Despite its wide applications, this compound poses certain health risks, including skin irritation and potential carcinogenic effects observed in animal studies . Proper handling protocols must be established to mitigate exposure risks.
属性
分子式 |
C4H7ClN2 |
|---|---|
分子量 |
118.56 g/mol |
IUPAC 名称 |
2-methyl-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C4H6N2.ClH/c1-4-5-2-3-6-4;/h2-3H,1H3,(H,5,6);1H |
InChI 键 |
YZPNFYQRPJKWFJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CN1.Cl |
同义词 |
2-methylimidazole 2-methylimidazole hydrochloride 2-methylimidazole, silver (1+) salt Zn(2-methylimidazole)2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















